molecular formula C15H15BrFN B1399095 [(4-Bromophenyl)methyl][(3-fluorophenyl)methyl]methylamine CAS No. 1292667-90-3

[(4-Bromophenyl)methyl][(3-fluorophenyl)methyl]methylamine

Cat. No. B1399095
CAS RN: 1292667-90-3
M. Wt: 308.19 g/mol
InChI Key: MRMQRLNAJYLIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Bromophenyl)methyl][(3-fluorophenyl)methyl]methylamine, also known as 4-BFPMA, is a synthetic organic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a ligand in coordination chemistry. It is also used as a model compound in the study of biochemistry and physiology.

Scientific Research Applications

  • PET Studies and Synthesis of Fluorodeprenyl

    A study by Plenevaux et al. (1990) detailed the synthesis of (R)-(-)- and (S)-(+)-4-fluorodeprenyl and their carbon-11 labeled analogs. These compounds were used in positron emission tomography (PET) studies in baboon brains, highlighting their application in neuroimaging.

  • Antinociceptive Activities of Enaminone Compounds

    Research by Masocha et al. (2016) explored the antinociceptive (pain-relieving) activities of various anilino enaminones, including compounds with bromophenyl and fluorophenyl groups. Their study contributes to understanding pain management.

  • Veterinary Pharmaceutical Applications

    A study by Ohloblina et al. (2022) investigated the biological activity of 1,2,4-triazole derivatives, including compounds with 4-bromophenyl and 2-fluorophenyl groups. This research is significant for developing new veterinary pharmaceuticals.

  • MAO Inhibitory Activities

    Research by Koç et al. (2014) synthesized derivatives with fluorophenyl and bromophenyl groups and evaluated them for monoamine oxidase (MAO) inhibitory activity. This study contributes to understanding mental health disorders treatments.

  • Antimicrobial Activity of Thiazoline Derivatives

    A study by Saeed et al. (2010) focused on synthesizing thiazoline derivatives with substituted fluorobenzoylimino and fluorophenyl groups. These compounds were evaluated for their antibacterial and antifungal activities, which is essential for developing new antimicrobial agents.

properties

IUPAC Name

1-(4-bromophenyl)-N-[(3-fluorophenyl)methyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrFN/c1-18(10-12-5-7-14(16)8-6-12)11-13-3-2-4-15(17)9-13/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMQRLNAJYLIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Br)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Bromophenyl)methyl][(3-fluorophenyl)methyl]methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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